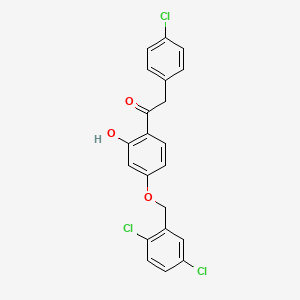
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of multiple chlorine atoms and hydroxyl groups, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,5-Dichlorobenzyloxy Intermediate: This step involves the reaction of 2,5-dichlorobenzyl chloride with a suitable hydroxyl-containing compound under basic conditions to form the 2,5-dichlorobenzyloxy intermediate.
Coupling with 4-Chlorophenyl Ethanone: The intermediate is then coupled with 4-chlorophenyl ethanone in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-phenylethanone: Lacks the additional chlorine atom on the phenyl ring.
1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-(4-methylphenyl)ethanone: Contains a methyl group instead of a chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15Cl3O3 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(2,5-dichlorophenyl)methoxy]-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C21H15Cl3O3/c22-15-3-1-13(2-4-15)9-20(25)18-7-6-17(11-21(18)26)27-12-14-10-16(23)5-8-19(14)24/h1-8,10-11,26H,9,12H2 |
InChI Key |
ZISBJCMMBVANRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















